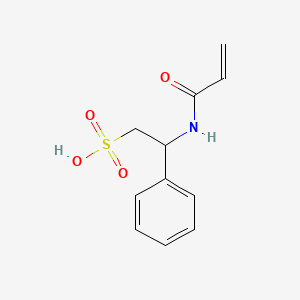
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the naphthyridine ring, along with three methyl groups at the 2, 2, and 4 positions. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the benzyloxy group. One common method involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4,6-trimethylpyridine and an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or sodium azide (NaN3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The naphthyridine core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydroisoquinoline: Similar structure but with an isoquinoline core.
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-pyrimidine: Similar structure but with a pyrimidine core.
Uniqueness
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88724-49-6 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2,2,4-trimethyl-6-phenylmethoxy-1H-1,5-naphthyridine |
InChI |
InChI=1S/C18H20N2O/c1-13-11-18(2,3)20-15-9-10-16(19-17(13)15)21-12-14-7-5-4-6-8-14/h4-11,20H,12H2,1-3H3 |
Clé InChI |
IWTJTPNWOYLODF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=C1N=C(C=C2)OCC3=CC=CC=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



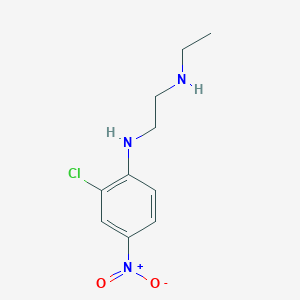
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
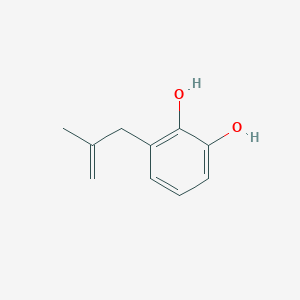

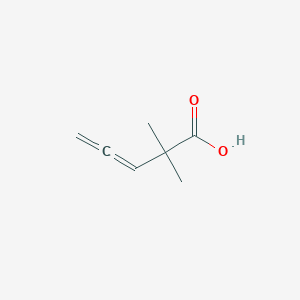

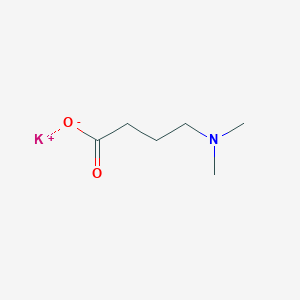

![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)

